molecular formula C13H11ClN2O2 B6390008 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid CAS No. 1262006-13-2

2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6390008
CAS No.: 1262006-13-2
M. Wt: 262.69 g/mol
InChI Key: GMUHXLFPVHKPEP-UHFFFAOYSA-N
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Description

2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid is an organic compound with a complex structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the precursor 2-Amino-3-methylbenzoic acid. This compound undergoes a chlorination reaction using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF) to introduce the chlorine atom at the desired position . The reaction conditions often require heating to achieve satisfactory yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the aromatic ring.

    Reduction: This reaction can reduce nitro groups to amino groups.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through reactions like Suzuki coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are common.

    Substitution: Reagents like boronic acids in the presence of palladium catalysts are used in Suzuki coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can introduce various aromatic or alkyl groups to the compound, leading to a wide range of derivatives.

Scientific Research Applications

2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-3-methylbenzoic acid: This compound is structurally similar but lacks the pyridine ring.

    2-Amino-3-methylbenzoic acid: This compound lacks both the chlorine atom and the pyridine ring.

Uniqueness

2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid is unique due to the presence of both the pyridine ring and the chlorine atom, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-7-2-3-8(5-11(7)14)9-4-10(13(17)18)12(15)16-6-9/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUHXLFPVHKPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687621
Record name 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-13-2
Record name 2-Amino-5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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